Superior Monomer Activity in Cationic Polymerization: MNB vs. Norbornadiene, DCPD, and 5-Vinyl-2-norbornene
In a systematic study of cationic polymerization using a B(C6F5)3/caprylic acid catalyst system, 5-methylene-2-norbornene (MNB) and its 5-alkylidene-2-norbornene class exhibited the highest monomer activity among all norbornene derivatives tested. The study directly compared MNB against 5-vinyl-2-norbornene, dicyclopentadiene (DCPD), and norbornadiene-2,5 [1].
| Evidence Dimension | Relative monomer activity in cationic polymerization |
|---|---|
| Target Compound Data | Highest activity class |
| Comparator Or Baseline | 5-vinyl-2-norbornene, dicyclopentadiene, norbornadiene-2,5: Lower activity |
| Quantified Difference | Qualitative ranking: MNB > others |
| Conditions | Cationic polymerization using B(C6F5)3 with caprylic acid, 1-phenylethanol or water as co-catalyst |
Why This Matters
Higher monomer activity translates to more efficient polymerizations, higher yields (up to 95% reported for this class [1]), and the potential to achieve ultra-high molecular weights (Mw ≤ 430,000 [1]), making MNB the preferred monomer for synthesizing high-performance cationic polymers.
- [1] Bermeshev, M. V., Bulgakov, B. A., Genaev, A. M., Kostina, J. V., Bondarenko, G. N., & Finkelshtein, E. S. (2014). Cationic Polymerization of Norbornene Derivatives in the Presence of Boranes. Macromolecules, 47(16), 5470–5483. View Source
